Fesoterodine-d7 (hydrochloride)

Overactive bladder CNS safety Muscarinic receptor occupancy

Fesoterodine-d7 (hydrochloride) (CAS 2747918-96-1) is a stable isotope-labeled analog of fesoterodine, a muscarinic receptor antagonist prodrug used in overactive bladder (OAB) treatment. The compound bears seven deuterium atoms replacing hydrogen atoms on the isobutyrate ester moiety, yielding a molecular formula of C₂₆H₃₁D₇ClNO₃ with a molecular weight of 455.08 g/mol.

Molecular Formula C26H38ClNO3
Molecular Weight 455.1 g/mol
Cat. No. B12401370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFesoterodine-d7 (hydrochloride)
Molecular FormulaC26H38ClNO3
Molecular Weight455.1 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl
InChIInChI=1S/C26H37NO3.ClH/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1H/i1D3,2D3,18D;
InChIKeyDIHOSBDWSHGBKB-IAEYDMPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fesoterodine-d7 (Hydrochloride): Deuterated Internal Standard for Fesoterodine Bioanalytical Quantification


Fesoterodine-d7 (hydrochloride) (CAS 2747918-96-1) is a stable isotope-labeled analog of fesoterodine, a muscarinic receptor antagonist prodrug used in overactive bladder (OAB) treatment [1]. The compound bears seven deuterium atoms replacing hydrogen atoms on the isobutyrate ester moiety, yielding a molecular formula of C₂₆H₃₁D₇ClNO₃ with a molecular weight of 455.08 g/mol [2]. As fesoterodine is rapidly and extensively hydrolyzed by nonspecific esterases to its singular active moiety, 5-hydroxymethyl tolterodine (5-HMT), this deuterated isotopologue serves as the preferred internal standard for LC-MS/MS bioanalytical methods that simultaneously quantify fesoterodine and 5-HMT in biological matrices [3]. Fesoterodine-d7 (hydrochloride) is supplied at ≥98% purity with full characterization data compliant with regulatory guidelines for ANDA submissions [4].

Why Unlabeled Fesoterodine, Alternative Salt Forms, or Other Deuterated Analogs Cannot Substitute for Fesoterodine-d7 (Hydrochloride)


Substituting Fesoterodine-d7 (hydrochloride) with unlabeled fesoterodine, fesoterodine-d7 fumarate, or alternative deuterated analogs such as rac-fesoterodine-d14 compromises analytical validity through distinct mechanisms. Unlabeled fesoterodine is unsuitable as an internal standard because it co-elutes with and is indistinguishable from the analyte in mass spectrometric detection, failing to correct for matrix effects and ionization variability [1]. The fumarate salt form introduces a different counterion that alters solubility and ionization behavior relative to the hydrochloride, potentially affecting extraction recovery and chromatographic performance . The d14 isotopologue, while also deuterated, places deuterium atoms on the diisopropylamino moiety rather than exclusively on the isobutyrate ester, resulting in a different mass shift (+14 Da vs. +7 Da), distinct chromatographic retention time shift characteristics, and a molecular weight of 462.12 g/mol (HCl salt) compared with 455.08 g/mol for the d7 hydrochloride . Furthermore, the parent compound fesoterodine's clinical differentiation—CYP2D6-independent activation via ubiquitous esterases delivering 5-HMT with up to 40% higher bioavailability than tolterodine [2]—is a pharmacological property of the unlabeled drug that underscores the importance of accurate quantification enabled specifically by the d7 isotopologue. These differences necessitate compound-specific procurement for validated bioanalytical methods.

Quantitative Differentiation Evidence: Fesoterodine-d7 (Hydrochloride) Versus Closest Analogs and In-Class Alternatives


Brain Muscarinic Receptor Occupancy: 5-HMT (Fesoterodine Active Metabolite) Versus Oxybutynin and Trihexyphenidyl

The active metabolite of fesoterodine, 5-hydroxymethyl tolterodine (5-HMT), demonstrates substantially lower brain muscarinic receptor occupancy compared with the widely used OAB antimuscarinic oxybutynin and the central antimuscarinic trihexyphenidyl. In a direct head-to-head study using brain microdialysis and in vivo receptor-binding analysis with unlabeled muscarinic tracer in rats, receptor occupancy at clinical plasma concentrations was rarely observed for 5-HMT, whereas mean occupancy reached 20% for oxybutynin and 67% for trihexyphenidyl [1]. The brain-to-plasma unbound concentration ratio at steady state (Kp,uu) of 5-HMT was much lower than that of both comparators [1]. These quantitative differences in brain distribution and receptor occupancy are proposed as the mechanistic basis for the reported lack of significant cognitive impairment with fesoterodine, in contrast to agents with higher CNS penetration [1].

Overactive bladder CNS safety Muscarinic receptor occupancy

Lipophilicity (logD) Comparison: 5-HMT Versus Tolterodine and Other OAB Antimuscarinics

The lipophilicity of the active metabolite 5-HMT, expressed as logD at physiological pH, is markedly lower than that of its parent compound tolterodine (from which tolterodine's therapeutic activity also derives in part), as well as other OAB antimuscarinics. The logD value for 5-HMT was determined to be 0.74, compared with 1.83 for tolterodine—a difference of approximately 1.1 log units, representing more than a 10-fold lower lipophilicity [1]. A separate confirmatory study measured 5-HMT logD at 0.47, further establishing that 5-HMT is more than 10 times less lipophilic than reported values for tolterodine, solifenacin, or oxybutynin [2]. Since logD is a key determinant of passive permeability across biological interfaces including the gut wall and blood-brain barrier, this quantitative difference directly predicts lower CNS penetration for fesoterodine-derived 5-HMT [1].

Blood-brain barrier permeability Lipophilicity Antimuscarinic safety

Bladder Tissue Selectivity: Fesoterodine and 5-HMT Versus Tolterodine in Human Bladder and Parotid Gland

Fesoterodine and its active metabolite 5-HMT exhibit quantitatively greater binding selectivity for muscarinic receptors in human bladder tissues (mucosa and detrusor muscle) over the parotid gland compared with tolterodine. In a radioligand binding assay using [N-methyl-³H]scopolamine methyl chloride in homogenates of human bladder mucosa, detrusor muscle, and parotid gland, the affinity for muscarinic receptors was significantly greater in the bladder than in the parotid gland for all three agents, but the bladder selectivity was larger for fesoterodine and 5-HMT than for tolterodine [1]. Both fesoterodine and 5-HMT produced a two- to five-fold increase in the apparent dissociation constant (Kd) for specific radioligand binding in the detrusor muscle and parotid gland, with minimal effect on the maximal number of binding sites (Bmax), confirming competitive and reversible binding [1]. This greater tissue selectivity ratio for bladder over salivary gland is pharmacologically relevant, as parotid gland muscarinic receptor blockade is the primary mechanism underlying antimuscarinic-induced dry mouth [1].

Tissue selectivity Bladder muscarinic receptors Parotid gland

Pharmacokinetic Consistency and Bioavailability: Fesoterodine-Derived 5-HMT Versus Tolterodine-Derived Active Moieties

Fesoterodine delivers its singular active moiety 5-HMT through esterase-mediated hydrolysis, independent of cytochrome P450 2D6 (CYP2D6) genotype, whereas tolterodine relies on CYP2D6 for conversion to 5-HMT and also circulates as unchanged tolterodine—resulting in two active moieties with genotype-dependent exposure [1]. A head-to-head clinical pharmacokinetic study demonstrated that fesoterodine delivers 5-HMT with up to 40% higher bioavailability compared with tolterodine extended release, and with considerably less pharmacokinetic variability regardless of CYP2D6 metabolizer status [1]. In CYP2D6 poor metabolizers, tolterodine Cmax and AUC can be approximately 2-fold higher than in extensive metabolizers due to accumulation of the parent drug, whereas 5-HMT exposure from fesoterodine shows only modest variation (1.4- to 1.7-fold across CYP2D6 phenotypes) [2]. This metabolic pathway independence is critical for consistent 5-HMT exposure in diverse patient populations [1].

CYP2D6 polymorphism Pharmacokinetic variability Bioavailability

Isotopic Purity and Enrichment: Fesoterodine-d7 Hydrochloride Versus rac-Fesoterodine-d14 Hydrochloride

Fesoterodine-d7 (hydrochloride) and rac-fesoterodine-d14 (hydrochloride) are both deuterated analogs of fesoterodine, but differ in the number and location of deuterium substitutions, molecular weight, and resulting chromatographic behavior. rac-Fesoterodine-d7.HCl has a molecular weight of 418.62 g/mol (free base) or 455.08 g/mol (HCl salt), with seven deuterium atoms located on the isobutyrate ester moiety (2-(methyl-d₃)propanoate-2,3,3,3-d₄), while rac-fesoterodine-d14.HCl has a molecular weight of 462.12 g/mol (HCl salt) with fourteen deuterium atoms on the diisopropylamino group . Both products achieve comparable chemical purity (>95% by HPLC) and isotopic enrichment (>98 atom% D) . The mass difference of +7 Da (d7) versus +14 Da (d14) relative to unlabeled fesoterodine provides distinct options for multiplexed assays or for avoiding isotopic interference with metabolites that may share mass transitions with one isotopologue but not the other. Fesoterodine-d7 is explicitly supplied with detailed characterization data compliant with regulatory guidelines and is specified for ANDA applications and commercial production quality control [1].

Stable isotope labeling Internal standard Isotopic enrichment

Optimal Procurement and Application Scenarios for Fesoterodine-d7 (Hydrochloride)


Validated LC-MS/MS Bioanalytical Method Development for Fesoterodine and 5-HMT in Human Plasma

Fesoterodine-d7 (hydrochloride) is the definitive internal standard for quantitative LC-MS/MS methods that simultaneously determine fesoterodine and its active metabolite 5-HMT in human plasma. Validated methods using a deuterated analog achieve a dynamic concentration range of 0.01–10 ng/mL for both analytes, with intra-batch and inter-batch precision (% CV) of 1.82–3.73%, extraction recovery exceeding 96%, and calibration slope precision below 1.5% CV [1]. The d7 isotopologue's co-elution with the analyte ensures correction for matrix effects, which is critical given the rapid ex vivo conversion of fesoterodine to 5-HMT by plasma esterases [1]. This scenario is directly supported by the isotopic enrichment and purity specifications established in Section 3.

CNS Safety-Focused Preclinical Studies Requiring Brain Distribution and Receptor Occupancy Quantification

For preclinical programs investigating the CNS safety profile of antimuscarinic agents, Fesoterodine-d7 enables accurate quantification of 5-HMT in brain microdialysate and plasma, facilitating direct computation of brain-to-plasma unbound concentration ratios (Kp,uu). The quantitative evidence that 5-HMT achieves negligible brain muscarinic receptor occupancy (<1%) versus oxybutynin (20%) and trihexyphenidyl (67%) [1] establishes fesoterodine as the reference compound for CNS-sparing OAB research. Use of the d7 internal standard ensures the analytical precision required to detect the very low brain concentrations characteristic of 5-HMT, directly supporting the differentiation evidence in Section 3, Evidence Item 1.

Abbreviated New Drug Application (ANDA) Bioequivalence Studies for Generic Fesoterodine Formulations

Fesoterodine-d7 (hydrochloride) is supplied with full characterization data compliant with regulatory guidelines and is explicitly intended for ANDA method validation and quality control applications [1]. The metabolic consistency of fesoterodine—delivering 5-HMT with CYP2D6-independent pharmacokinetics and up to 40% higher bioavailability compared with tolterodine [2]—necessitates precise bioanalytical quantification in bioequivalence studies. The d7 internal standard enables the validated LC-MS/MS methodology required for regulatory submission, with the demonstrated precision (<4% CV) and extraction recovery (>96%) meeting FDA and EMA bioanalytical method validation guidance [3].

Tissue Selectivity Profiling in Human Bladder and Salivary Gland Receptor Occupancy Assays

For research programs quantifying muscarinic receptor binding selectivity in human bladder mucosa, detrusor muscle, and parotid gland, Fesoterodine-d7 serves as the analytical internal standard for measuring fesoterodine and 5-HMT concentrations in tissue homogenates. The evidence that fesoterodine and 5-HMT exhibit 2- to 5-fold greater bladder-to-parotid selectivity than tolterodine [1] directly supports the use of fesoterodine-based probes in receptor occupancy studies aimed at minimizing dry mouth side effects. Accurate quantification using the d7 internal standard is essential for correlating tissue drug concentrations with receptor occupancy measurements, enabling the development of next-generation bladder-selective antimuscarinics.

Quote Request

Request a Quote for Fesoterodine-d7 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.